molecular formula C18H36O4Si B14478089 Bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane CAS No. 67721-82-8

Bis[2-(cyclohexyloxy)ethoxy](dimethyl)silane

Cat. No.: B14478089
CAS No.: 67721-82-8
M. Wt: 344.6 g/mol
InChI Key: HGXISONJYYQUFO-UHFFFAOYSA-N
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Description

Bis2-(cyclohexyloxy)ethoxysilane is an organosilicon compound with the molecular formula C18H36O4Si. This compound is characterized by the presence of two 2-(cyclohexyloxy)ethoxy groups attached to a dimethylsilane core. Organosilicon compounds like Bis2-(cyclohexyloxy)ethoxysilane are known for their versatility and are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis2-(cyclohexyloxy)ethoxysilane typically involves the reaction of dimethylchlorosilane with 2-(cyclohexyloxy)ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(cyclohexyloxy)ethanol attacks the silicon atom, displacing the chlorine atom. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond.

Industrial Production Methods

In an industrial setting, the production of Bis2-(cyclohexyloxy)ethoxysilane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Bis2-(cyclohexyloxy)ethoxysilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: Nucleophilic substitution reactions can replace the 2-(cyclohexyloxy)ethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Bis2-(cyclohexyloxy)ethoxysilane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Bis2-(cyclohexyloxy)ethoxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with different functional groups, facilitating the formation of new chemical bonds. This property makes it useful in catalysis and as a cross-linking agent in polymer chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Bis2-(methoxyethoxy)ethoxysilane
  • Bis2-(ethoxyethoxy)ethoxysilane
  • Bis2-(propoxyethoxy)ethoxysilane

Uniqueness

Bis2-(cyclohexyloxy)ethoxysilane is unique due to the presence of the cyclohexyloxy group, which imparts greater hydrophobicity and steric hindrance compared to its analogs. This can influence its reactivity and the properties of the materials derived from it.

Properties

CAS No.

67721-82-8

Molecular Formula

C18H36O4Si

Molecular Weight

344.6 g/mol

IUPAC Name

bis(2-cyclohexyloxyethoxy)-dimethylsilane

InChI

InChI=1S/C18H36O4Si/c1-23(2,21-15-13-19-17-9-5-3-6-10-17)22-16-14-20-18-11-7-4-8-12-18/h17-18H,3-16H2,1-2H3

InChI Key

HGXISONJYYQUFO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCCOC1CCCCC1)OCCOC2CCCCC2

Origin of Product

United States

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